3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
“3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes dimethylphenyl and fluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions:
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied to understand its therapeutic potential.
Biochemical Research: Used as a probe to study enzyme mechanisms or receptor-ligand interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
Polymer Science: Incorporation into polymers to modify their physical or chemical properties.
Mechanism of Action
The mechanism of action of “3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole” would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the methyl and fluorophenyl substitutions.
3,5-bis(4-methylphenyl)-1H-pyrazole: Similar structure but without the fluorophenyl group.
1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole: Contains the fluorophenyl group but different substitution pattern.
Uniqueness
“3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H25FN2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C26H25FN2/c1-16-9-11-21(13-18(16)3)25-20(5)26(22-12-10-17(2)19(4)14-22)29(28-25)24-8-6-7-23(27)15-24/h6-15H,1-5H3 |
InChI Key |
ADVWZOMCFCMACR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC(=CC=C3)F)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
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